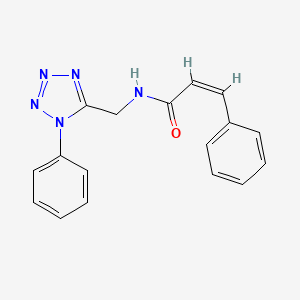

(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide

Description

(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring a tetrazole ring system substituted with phenyl groups. The Z-configuration of the acrylamide moiety is critical for its stereochemical orientation, which influences molecular interactions and biological activity.

Properties

IUPAC Name |

(Z)-3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-12H,13H2,(H,18,23)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVHINPQEZSERW-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Acrylamide Formation: The acrylamide moiety can be introduced through the reaction of an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The final step involves coupling the tetrazole-containing intermediate with the acrylamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form phenolic derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The tetrazole ring is known to mimic carboxylate groups, which can be useful in drug design for targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide could be explored for its potential therapeutic properties. Compounds containing tetrazole rings have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced stability or novel catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The tetrazole ring can form hydrogen bonds and ionic interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) (2Z)-N-(2,3-Dichlorophenyl)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylamide

- Key Differences :

- Substituents: Incorporates a 2,3-dichlorophenyl group and a furyl moiety instead of a simple phenyl group.

- Configuration: Retains the Z-configuration but introduces electron-withdrawing chlorine atoms, enhancing electrophilicity.

- Synthesis : Prepared via nucleophilic substitution and cyclization reactions, similar to methods for other tetrazole acrylamides .

- Relevance : The dichlorophenyl group may improve membrane permeability compared to the parent compound’s phenyl substituent .

(b) Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate

- Functional Groups: Includes a carbamate ester instead of an acrylamide linker.

- Synthesis : Derived from nucleophilic substitution of compound (2) (as per ), highlighting divergent reactivity between triazole and tetrazole systems .

- Biological Implications : Triazole derivatives are often associated with antifungal activity, whereas tetrazoles may exhibit broader antimicrobial profiles .

(c) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide

- Key Differences :

- Heterocycle: Pyrazole-thiazole core instead of tetrazole-acrylamide.

- Pharmacophore: Alkylamide tail may enhance lipophilicity.

- Synthesis : Involves multi-step condensation and cyclization, contrasting with the simpler acrylamide coupling seen in tetrazole derivatives .

- Activity: Pyrazole-thiazole hybrids demonstrate notable antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), suggesting structural motifs critical for targeting bacterial enzymes .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Biological Activity (Reported) | Synthesis Complexity |

|---|---|---|---|---|

| (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide | Tetrazole-acrylamide | Phenyl (x2) | Not explicitly reported | Moderate |

| (2Z)-N-(2,3-Dichlorophenyl)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylamide | Tetrazole-acrylamide | 2,3-Dichlorophenyl, furyl | Not explicitly reported | High |

| Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate | Triazole-carbamate | Phenylacetyl, carbamate | Antifungal (inferred from analogs) | Low-Moderate |

| N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide | Pyrazole-thiazole | Methylphenylpyrazole, alkylamide | Antibacterial (Gram-positive) | High |

Key Research Findings

Tetrazole vs.

Substituent Effects : Electron-withdrawing groups (e.g., dichlorophenyl) improve stability and bioavailability but may reduce solubility .

Synthetic Flexibility : Acrylamide-linked tetrazoles are more straightforward to functionalize than pyrazole-thiazole systems, which require multi-step heterocycle formation .

Biological Activity

(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide is a compound of interest due to its diverse biological activities. The tetrazole ring is known for its pharmacological significance, often exhibiting antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide

- Molecular Formula : CHNO

- Molecular Weight : 293.32 g/mol

Structural Features

The compound features:

- A phenyl group attached to a central acrylic moiety.

- A tetrazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole derivatives demonstrated notable antibacterial and antifungal activities against various pathogens . The presence of the tetrazole moiety in these compounds is believed to enhance their efficacy.

Anticancer Activity

Research has shown that compounds containing tetrazole rings can inhibit tumor growth. For example, studies on similar tetrazole derivatives have reported their ability to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Inhibition Studies

In vitro studies have demonstrated that (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide can act as an inhibitor of certain enzymes involved in cancer progression. The compound's structure allows it to interact with specific targets within cancer cells, leading to reduced cell viability .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrazole derivatives, including those structurally similar to (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 15 |

| (Z)-3-phenyl-N-(1-phenyltetrazol) | P. aeruginosa | 10 |

This data indicates that the compound exhibits promising antimicrobial activity against Pseudomonas aeruginosa .

Study 2: Anticancer Potential

In another investigation, the anticancer potential of similar tetrazole compounds was assessed using a human cancer cell line. The results showed that treatment with (Z)-3-phenyl-N-(1-phenyltetrazol) resulted in a significant decrease in cell proliferation:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound | 45 |

These findings suggest that this compound could be a candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.